
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 1-(Indolin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, and its derivatives have been extensively researched for their potential biological activities. A notable area of application is in the synthesis of novel derivatives with promising antibacterial and antifungal activities. Research has shown that certain indole derivatives exhibit significant antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, the synthesis of novel 1H-indole derivatives has been explored, highlighting the compound's potential in combating microbial infections. These derivatives were synthesized through reactions involving indole and various acetophenones, subsequently screened for their antimicrobial activities against pathogens like Aspergillus niger and Candida albicans, as well as Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial efficacy, indicating the compound's utility in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anticonvulsant and Antioxidant Properties
Further research has explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives, underscoring their relevance in treating seizure disorders. A study synthesized a series of thiadiazole derivatives and evaluated their effectiveness using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These compounds exhibited promising anticonvulsant activities, contributing to the development of new treatments for epilepsy (Acta poloniae pharmaceutica, 2010).
In addition to antimicrobial and anticonvulsant properties, some derivatives have been identified for their antioxidant capabilities. The synthesis of novel chalcone derivatives, for example, showed exceptional antioxidant activities, comparable to standard drugs like Ascorbic acid. This indicates the potential of such compounds in mitigating oxidative stress-related conditions (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Antimicrobial and Antitubercular Activity
Tetrahydropyrimidine-isatin hybrids, incorporating thiadiazole moieties, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. Such studies highlight the broad-spectrum bioactivity of these compounds, suggesting their potential in treating various infectious diseases (Chinese Chemical Letters, 2012).
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-6-2-4-8-15(13)18-20-19(25-21-18)24-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYASWVKJOFBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

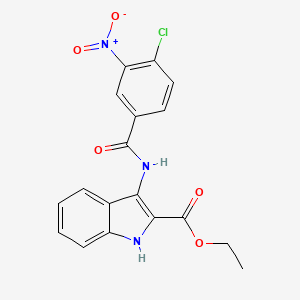
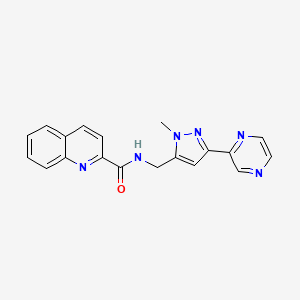
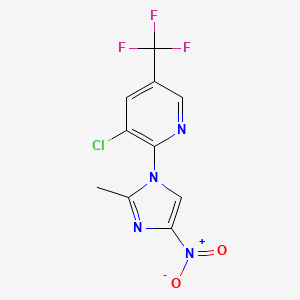
![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
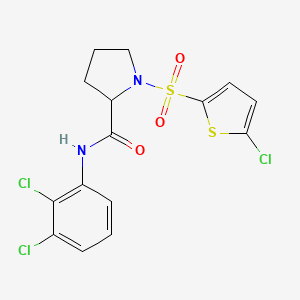
![ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748524.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
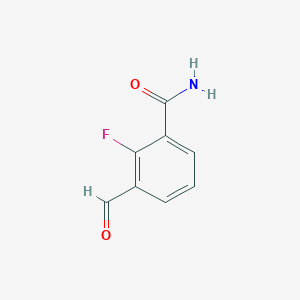
![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)

![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)
![(E)-4-[2-(4-{[4-(tert-Butyl)benzoyl]amino}benzoyl) hydrazino]-4-oxo-2-butenoic acid](/img/structure/B2748537.png)